7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide 7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 155202-16-7
VCID: VC16832396
InChI: InChI=1S/C18H13F2N3O2/c19-10-5-6-14-13(9-10)21-17-16(15(24)7-8-23(14)17)18(25)22-12-4-2-1-3-11(12)20/h1-6,9,24H,7-8H2,(H,22,25)
SMILES:
Molecular Formula: C18H13F2N3O2
Molecular Weight: 341.3 g/mol

7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

CAS No.: 155202-16-7

Cat. No.: VC16832396

Molecular Formula: C18H13F2N3O2

Molecular Weight: 341.3 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide - 155202-16-7

Specification

CAS No. 155202-16-7
Molecular Formula C18H13F2N3O2
Molecular Weight 341.3 g/mol
IUPAC Name 7-fluoro-N-(2-fluorophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide
Standard InChI InChI=1S/C18H13F2N3O2/c19-10-5-6-14-13(9-10)21-17-16(15(24)7-8-23(14)17)18(25)22-12-4-2-1-3-11(12)20/h1-6,9,24H,7-8H2,(H,22,25)
Standard InChI Key LRRMMDLRIBPLLY-UHFFFAOYSA-N
Canonical SMILES C1CN2C3=C(C=C(C=C3)F)N=C2C(=C1O)C(=O)NC4=CC=CC=C4F

Introduction

The compound 7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide, also known as RWJ-51204, is a nonbenzodiazepine anxiolytic agent. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are heterocyclic compounds known for their diverse pharmacological activities.

Pharmacological Activity

RWJ-51204 is primarily recognized for its anxiolytic properties, acting as a nonbenzodiazepine agent. This class of compounds is designed to provide similar therapeutic effects to benzodiazepines but with potentially fewer side effects, such as dependency and sedation.

Anxiolytic Effects:

Synthesis and Chemical Modifications

The synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves complex heterocyclic chemistry. Modifications to the core structure can significantly affect pharmacological activity, allowing researchers to tailor compounds for specific therapeutic applications.

Synthesis Overview:

  • Starting Materials: Often involve benzimidazole or pyridine derivatives.

  • Reaction Conditions: May include cyclization reactions, alkylation, or acylation steps to introduce functional groups.

Research Findings and Future Directions

Research on RWJ-51204 and similar compounds highlights the ongoing interest in developing novel anxiolytics with improved safety profiles. Future studies may focus on optimizing synthesis methods, exploring structure-activity relationships, and conducting clinical trials to assess efficacy and safety in humans.

Current Status:

  • Preclinical Studies: Most data available are from preclinical studies, indicating potential anxiolytic activity.

  • Future Research Needs: Clinical trials are necessary to fully evaluate the therapeutic potential of RWJ-51204 and related compounds.

Comparison with Other Anxiolytics

CompoundClassMechanism of ActionSide Effects
RWJ-51204NonbenzodiazepineGABA receptor modulationPotential for reduced dependency
BenzodiazepinesTraditional anxiolyticsGABA receptor enhancementDependency, sedation

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